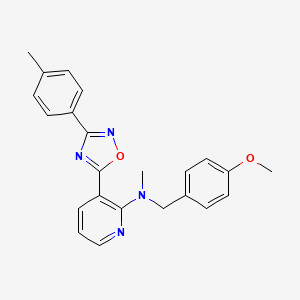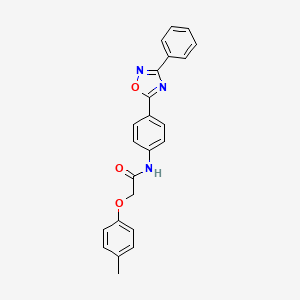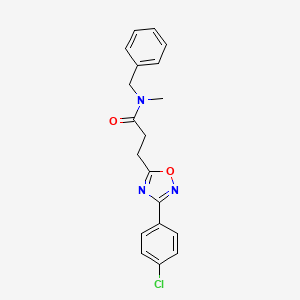
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide, also known as HQT-1, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide is not fully understood. However, studies have suggested that N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide inhibits the activity of certain enzymes that are involved in cancer cell growth and survival. In addition, N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide has been shown to induce oxidative stress in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide has been shown to have both biochemical and physiological effects. Biochemically, N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and survival. Physiologically, N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide has been shown to induce oxidative stress in cancer cells, which can lead to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide in lab experiments is its potential as a therapeutic agent for cancer treatment. In addition, N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide has been shown to have low toxicity in normal cells, which suggests that it could have fewer side effects compared to other anticancer drugs. However, one limitation of using N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide. One direction is to investigate the mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide in more detail. Another direction is to explore the potential of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide as a therapeutic agent for other diseases, such as neurodegenerative disorders. Additionally, further studies could investigate the pharmacokinetics and pharmacodynamics of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide to determine its efficacy and safety in vivo.
Synthesemethoden
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide involves the reaction of 2-hydroxyquinoline-3-carbaldehyde and p-tolyl isothiocyanate with thiophene-2-carboxylic acid in the presence of a catalyst. The resulting compound is then purified through recrystallization. This synthesis method has been reported to yield N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide in high purity and yield.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide has been investigated for its potential as an anticancer agent. Studies have shown that N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)thiophene-2-carboxamide could be a promising candidate for the development of new anticancer drugs.
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S/c1-15-8-10-18(11-9-15)24(22(26)20-7-4-12-27-20)14-17-13-16-5-2-3-6-19(16)23-21(17)25/h2-13H,14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFWEXMNRALCQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-(4-methylbenzoyl)-N-[3-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7718623.png)

![N'-[(Z)-(2-fluorophenyl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B7718639.png)
